ethyl 4-[4-({3-carbamoyl-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-({3-carbamoyl-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound with a molecular formula of C26H35N5O6S2 . This compound is notable for its intricate structure, which includes a thienopyridine core, a benzenesulfonyl group, and a piperazine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Mode of Action
Based on its structure, it is likely that it interacts with its targets through a combination of covalent and non-covalent interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of cellular biochemistry, it is likely that this compound influences multiple pathways, either directly or indirectly .
Pharmacokinetics
Its molecular weight of 57772 suggests that it may have good oral bioavailability.
Preparation Methods
The synthesis of ethyl 4-[4-({3-carbamoyl-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate involves multiple steps, typically starting with the preparation of the thienopyridine core. This core can be synthesized through a series of reactions including cyclization and functional group modifications. The benzenesulfonyl group is then introduced via sulfonation reactions, and the piperazine ring is incorporated through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Ethyl 4-[4-({3-carbamoyl-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule, such as nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines
Scientific Research Applications
Ethyl 4-[4-({3-carbamoyl-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Ethyl 4-[4-({3-carbamoyl-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide: This compound has a similar thienopyridine core but differs in its functional groups and overall structure.
Indole derivatives: These compounds share some structural similarities and are also studied for their diverse biological activities
Properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O6S2/c1-6-37-24(34)30-11-13-31(14-12-30)39(35,36)17-9-7-16(8-10-17)22(33)28-23-19(21(27)32)18-15-25(2,3)29-26(4,5)20(18)38-23/h7-10,29H,6,11-15H2,1-5H3,(H2,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQYXSJREWKIED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)C(NC(C4)(C)C)(C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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